molecular formula C5H4N2S B1320770 3-Methylisothiazole-5-carbonitrile CAS No. 57352-00-8

3-Methylisothiazole-5-carbonitrile

Cat. No.: B1320770
CAS No.: 57352-00-8
M. Wt: 124.17 g/mol
InChI Key: RLKZZTIAXGIKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₅H₄N₂S It is characterized by a five-membered ring containing both nitrogen and sulfur atoms, with a nitrile group attached at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Methylisothiazole-5-carbonitrile involves the reaction of 2-aminopyridine with acetonitrile under basic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylisothiazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylisothiazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylisothiazole-5-carbonitrile and its derivatives often involves interaction with biological macromolecules. For example, isothiazole derivatives are known to inhibit proteases and other enzymes, affecting various biochemical pathways . The nitrile group can also participate in interactions with nucleophilic sites in proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisothiazole: Lacks the nitrile group, leading to different reactivity and applications.

    5-Cyano-3-methylisothiazole: Another name for 3-Methylisothiazole-5-carbonitrile.

    3-Methyl-1,2-thiazole-5-carbonitrile: A synonym for the same compound.

Uniqueness

This compound is unique due to the presence of both a nitrile group and a methyl group on the isothiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-methyl-1,2-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKZZTIAXGIKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599454
Record name 3-Methyl-1,2-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57352-00-8
Record name 3-Methyl-5-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57352-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylisothiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methylisothiazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Methylisothiazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Methylisothiazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Methylisothiazole-5-carbonitrile
Reactant of Route 6
3-Methylisothiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.